(1S,9S)-9-Amino-6,10-dioxo-octahydro-pyridazino[1,2-a][1,2]diazepine-1-carboxylic acid methyl ester
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Overview
Description
Methyl (1S,9S)-9-amino-6,10-dioxooctahydro-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate is a complex organic compound featuring a unique polycyclic structure. This compound is part of the pyridazino[1,2-a][1,2]diazepine family, known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1S,9S)-9-amino-6,10-dioxooctahydro-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate typically involves multi-step organic reactions. One common method includes the construction of the diazepine ring via functionalization of pyrrole derivatives. For example, a Rh(III)-catalyzed C–H functionalization/cascade annulation of diazepinone to the pyrrole ring has been reported . Another approach involves the Bischler–Napieralski reaction conditions from the corresponding amides .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,9S)-9-amino-6,10-dioxooctahydro-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: Common in modifying the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.
Scientific Research Applications
Methyl (1S,9S)-9-amino-6,10-dioxooctahydro-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (1S,9S)-9-acetamido-6,10-dioxooctahydro-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate
- Methyl (1S,9S)-9-[ethoxy(4-phenylbutyl)phosphoryl]-10-oxo-octahydro-1H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate
Uniqueness
Methyl (1S,9S)-9-amino-6,10-dioxooctahydro-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate is unique due to its specific functional groups and polycyclic structure, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H17N3O4 |
---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
methyl (4S,7S)-7-amino-6,10-dioxo-2,3,4,7,8,9-hexahydro-1H-pyridazino[1,2-a]diazepine-4-carboxylate |
InChI |
InChI=1S/C11H17N3O4/c1-18-11(17)8-3-2-6-13-9(15)5-4-7(12)10(16)14(8)13/h7-8H,2-6,12H2,1H3/t7-,8-/m0/s1 |
InChI Key |
DQORTKYWUNIAEW-YUMQZZPRSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CCCN2N1C(=O)[C@H](CCC2=O)N |
Canonical SMILES |
COC(=O)C1CCCN2N1C(=O)C(CCC2=O)N |
Origin of Product |
United States |
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